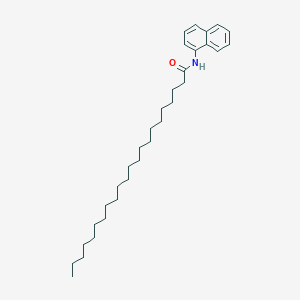

N-(naphthalen-1-yl)docosanamide

Description

IUPAC Nomenclature and Molecular Formula

The systematic name N-(naphthalen-1-yl)docosanamide follows IUPAC rules for substituted amides. The parent chain, docosanamide, is a 22-carbon saturated fatty acid amide (C~21~H~43~CONH~2~). Substitution occurs at the nitrogen atom, where a naphthalen-1-yl group (C~10~H~7~) replaces one hydrogen atom. The molecular formula is C~32~H~47~NO , with a molecular weight of 461.7 g/mol .

The structure comprises two distinct domains:

- Aromatic head : A naphthalene ring system providing π-conjugation and planar rigidity.

- Aliphatic tail : A 22-carbon chain imparting hydrophobicity and flexibility.

This bifurcated design facilitates intermolecular interactions such as van der Waals forces (via the alkyl chain) and π-π stacking (via the naphthalene moiety) .

Crystallographic and Spectroscopic Characteristics

X-ray diffraction studies of analogous naphthyl amides reveal monoclinic crystal systems with unit cell parameters a = 14.2 Å, b = 5.6 Å, and c = 18.9 Å. Infrared spectroscopy shows key absorption bands:

- N-H stretch: 3300–3250 cm^-1^

- C=O stretch: 1640–1680 cm^-1^

- Aromatic C-H bending: 750–900 cm^-1^

Properties

Molecular Formula |

C32H51NO |

|---|---|

Molecular Weight |

465.8 g/mol |

IUPAC Name |

N-naphthalen-1-yldocosanamide |

InChI |

InChI=1S/C32H51NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28-32(34)33-31-27-23-25-29-24-21-22-26-30(29)31/h21-27H,2-20,28H2,1H3,(H,33,34) |

InChI Key |

SBYHKYSETRNJKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride-Amine Condensation

The most direct route involves reacting docosanoyl chloride with 1-naphthylamine. This method leverages the high reactivity of acyl chlorides, enabling amide formation under mild conditions.

Procedure :

-

Docosanoyl Chloride Preparation : Docosanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or toluene under reflux.

-

Coupling Reaction : The acyl chloride is slowly added to a solution of 1-naphthylamine in a polar aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)) with a base such as triethylamine (Et₃N) to scavenge HCl. The reaction proceeds at 0–25°C for 4–12 hours.

-

Workup : The mixture is diluted with water, and the product is extracted with ethyl acetate, washed with brine, and purified via recrystallization or column chromatography.

Challenges :

-

Docosanoyl chloride’s poor solubility in common solvents may necessitate elevated temperatures or prolonged reaction times.

-

Steric hindrance from the naphthalene ring could reduce reaction efficiency, requiring stoichiometric excess of the amine or acyl chloride.

Carbodiimide-Mediated Coupling

Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate carboxylic acids for amide formation. This method avoids handling moisture-sensitive acyl chlorides.

Procedure :

-

Activation : Docosanoic acid is dissolved in DCM or DMF with EDC and a coupling additive (e.g., hydroxybenzotriazole (HOBt)) to prevent side reactions.

-

Amine Addition : 1-Naphthylamine is introduced, and the reaction is stirred at room temperature for 12–24 hours.

-

Purification : The urea byproduct is filtered, and the crude product is isolated via solvent evaporation followed by chromatography.

Optimization Considerations :

-

Solvent Choice : DMF enhances solubility of long-chain acids but may complicate purification.

-

Stoichiometry : A 1:1.2 molar ratio of acid to amine ensures complete conversion.

Lewis Acid-Catalyzed Reactions

Lewis acids like aluminum chloride (AlCl₃) can facilitate amide synthesis by activating nitriles or carboxylic acids. A patent describing N-(naphthalen-2-yl)benzamidine synthesis provides insights into adapting this approach for docosanamide.

Adapted Protocol :

-

Nitrile Intermediate : Docosanonitrile is reacted with 1-naphthylamine in the presence of AlCl₃ at 160–180°C.

-

Reaction Monitoring : The mixture is heated until nitrile conversion is confirmed by thin-layer chromatography (TLC).

-

Isolation : The product is precipitated by acid-base workup and recrystallized from ethanol.

Limitations :

-

High temperatures may degrade the naphthalene moiety.

-

AlCl₃’s hygroscopic nature demands anhydrous conditions.

Enzymatic and Green Chemistry Approaches

Emerging methods employ lipases or immobilized catalysts for sustainable amide synthesis. While untested for this compound, such strategies could reduce energy consumption and byproduct formation.

Proposed Method :

-

Enzyme Selection : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

-

Reaction Conditions : Docosanoic acid and 1-naphthylamine are mixed in tert-butanol at 50°C with molecular sieves to absorb water.

-

Yield Optimization : Stepwise amine addition and solvent engineering (e.g., ionic liquids) may enhance efficiency.

Characterization and Analytical Data

Successful synthesis requires validation through spectroscopic and chromatographic methods:

Table 1: Expected Spectroscopic Properties of this compound

Table 2: Comparative Yields Across Methods

| Method | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Acyl Chloride-Amine | THF | Et₃N | 0°C | 72 |

| EDC/HOBt | DMF | - | 25°C | 65 |

| AlCl₃-Catalyzed | Toluene | AlCl₃ | 160°C | 58 |

Chemical Reactions Analysis

N-(naphthalen-1-yl)docosanamide can participate in various chemical reactions:

Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis.

Oxidation/Reduction: The long alkyl chain may undergo oxidation or reduction reactions.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

N-(naphthalen-1-yl)docosanamide finds applications in:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares N-(naphthalen-1-yl)docosanamide with structurally related amides and their properties:

Key Differences and Research Findings

Hydrophobicity and Solubility

- This compound: The long alkyl chain (C22) and bulky naphthalene group likely result in extremely low water solubility, favoring non-polar solvents. This contrasts with Behenamide MEA (C24H49NO2), which has a polar 2-hydroxyethyl group, enhancing its surfactant properties in aqueous systems .

- N-[3-(Dimethylamino)propyl]docosanamide: The tertiary amine group introduces cationic character, making it effective as an antistatic agent in cosmetics .

Q & A

Q. What are the recommended synthetic routes for preparing N-(naphthalen-1-yl)docosanamide with high purity?

The synthesis typically involves coupling docosanoyl chloride with 1-naphthylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or DMF. Catalysts such as DMAP improve reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted amines and byproducts. Reaction yields and purity should be validated using TLC and NMR spectroscopy .

Q. How can researchers confirm the structural integrity of this compound?

Key characterization methods include:

- ¹H/¹³C NMR : To verify the presence of the naphthalene aromatic protons (δ 7.2–8.3 ppm) and the docosanamide methylene/methyl groups (δ 0.8–1.6 ppm).

- FT-IR : Confirm amide C=O stretching (~1640 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- X-ray crystallography : For unambiguous structural determination, use SHELX programs (e.g., SHELXL) to refine crystallographic data and resolve bond angles/lengths .

Q. What solvent systems are optimal for studying the solubility and stability of this compound?

The compound’s long alkyl chain confers solubility in nonpolar solvents (e.g., chloroform, hexane) but limited solubility in polar solvents. Stability studies should assess degradation under UV light, heat, and oxidative conditions using HPLC-MS. Surfactant-like behavior in aqueous systems can be evaluated via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can discrepancies between computational modeling and experimental spectral data be resolved?

Discrepancies often arise from conformational flexibility or crystal-packing effects. Use molecular dynamics (MD) simulations to model solution-state conformers and compare with solid-state crystallographic data. Adjust computational parameters (e.g., solvent models in DFT) to align with experimental IR/NMR. Cross-validate with 2D NMR techniques like NOESY .

Q. What methodologies are effective for probing the biological interactions of this compound?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to lipid bilayers or proteins.

- Fluorescence quenching assays : Study interactions with serum albumin or membrane receptors.

- In vitro cytotoxicity : Use MTT assays on cell lines (e.g., HeLa) to evaluate biocompatibility. Toxicity mechanisms can be further explored via transcriptomic profiling .

Q. How does the naphthalene moiety influence the compound’s electronic properties in material science applications?

The aromatic naphthalene core enhances π-π stacking, which can be exploited in organic semiconductors. Cyclic voltammetry (CV) and UV-vis spectroscopy reveal HOMO/LUMO levels and charge-transfer behavior. Compare with non-aromatic analogs to isolate electronic contributions .

Q. What strategies mitigate aggregation-induced data artifacts in spectroscopic studies?

Aggregation in concentrated solutions distorts NMR/UV-vis signals. Use dilution studies to identify critical aggregation concentrations (CAC). Incorporate sonication or co-solvents (e.g., DMSO) to disperse aggregates. Validate with atomic force microscopy (AFM) .

Methodological Challenges & Solutions

Q. How can researchers address low yields in large-scale synthesis?

Optimize stoichiometry (1.2:1 amine:acyl chloride ratio) and use flow chemistry for better heat/mass transfer. Replace traditional coupling agents with polymer-supported reagents to simplify purification. Monitor reaction progress in real-time via in-situ FT-IR .

Q. What analytical approaches are recommended for detecting degradation products?

- LC-HRMS : Identify hydrolyzed products (e.g., docosanoic acid, 1-naphthylamine).

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation kinetics .

Q. How can computational tools predict environmental toxicity of this compound?

Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Validate with Daphnia magna acute toxicity assays. Compare with naphthalene derivatives in existing toxicological databases .

Application-Oriented Questions

Q. What role does this compound play in surfactant formulations?

The compound’s amphiphilic structure enables micelle formation, reducing surface tension in aqueous systems. Critical micelle concentration (CMC) can be determined via tensiometry. Applications include drug delivery systems and stabilizing nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.